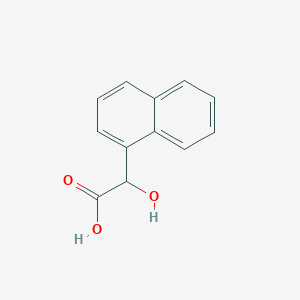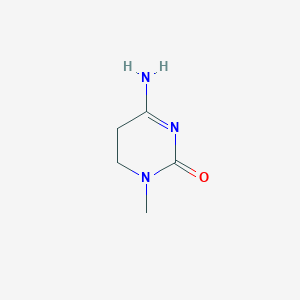
7-hydroxy-3,7-dimethyloctanal;1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-3,7-dimethyloctanal;1H-indole is a complex organic compound formed through the reaction of 7-hydroxy-3,7-dimethyl-octanal with 1H-indole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3,7-dimethyloctanal;1H-indole typically involves the condensation reaction between 7-hydroxy-3,7-dimethyl-octanal and 1H-indole. The reaction is usually carried out under controlled conditions, including specific temperature and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
7-hydroxy-3,7-dimethyloctanal;1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
7-hydroxy-3,7-dimethyloctanal;1H-indole has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 7-hydroxy-3,7-dimethyloctanal;1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxycitronellal: A related compound with similar structural features.
Indole derivatives: Compounds containing the indole moiety, which may exhibit similar chemical properties.
Uniqueness
7-hydroxy-3,7-dimethyloctanal;1H-indole is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
68908-82-7 |
|---|---|
Formule moléculaire |
C18H27NO2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
7-hydroxy-3,7-dimethyloctanal;1H-indole |
InChI |
InChI=1S/C10H20O2.C8H7N/c1-9(6-8-11)5-4-7-10(2,3)12;1-2-4-8-7(3-1)5-6-9-8/h8-9,12H,4-7H2,1-3H3;1-6,9H |
Clé InChI |
NSBPKSMZAAJTFE-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)(C)O)CC=O.C1=CC=C2C(=C1)C=CN2 |
SMILES canonique |
CC(CCCC(C)(C)O)CC=O.C1=CC=C2C(=C1)C=CN2 |
Key on ui other cas no. |
68908-82-7 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


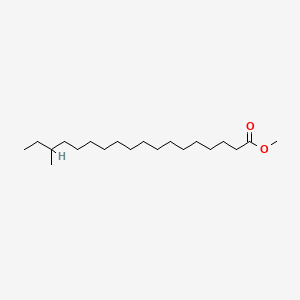


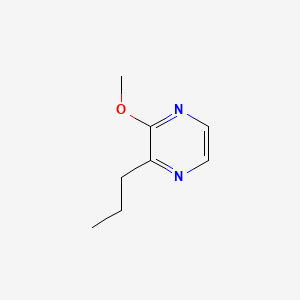

![2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1615576.png)
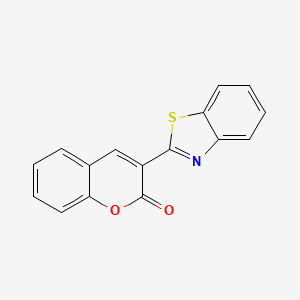
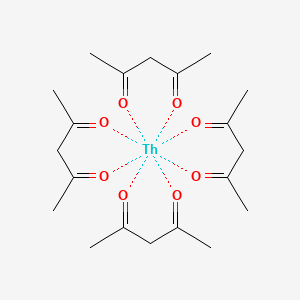
![Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate](/img/structure/B1615579.png)
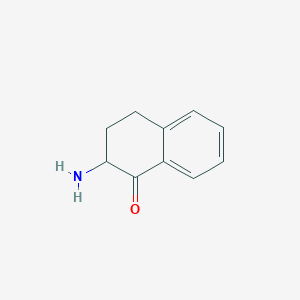

![2-[[5-Hydroxy-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonic acid](/img/structure/B1615582.png)
